5-Methyl-3-p-isopropylphenylpyrazole
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Overview
Description
5-Methyl-3-p-isopropylphenylpyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position and a 4-(propan-2-yl)phenyl group at the 3-position
Mechanism of Action
Mode of Action
The mode of action of 5-Methyl-3-p-isopropylphenylpyrazole is currently unknown. The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
It is known that the compound is used in the syntheses of nickel (II), zinc (II), and palladium (II) complexes derived from three pyrazole-based polydentate ligands .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Action Environment
These factors could include pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-p-isopropylphenylpyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(propan-2-yl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a suitable acid catalyst to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-p-isopropylphenylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Methyl-3-p-isopropylphenylpyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole: Lacks the 4-(propan-2-yl)phenyl group, resulting in different chemical and biological properties.
5-Methyl-1-phenyl-1H-pyrazole: Similar structure but without the 4-(propan-2-yl)phenyl group, leading to variations in reactivity and applications.
Uniqueness
5-Methyl-3-p-isopropylphenylpyrazole is unique due to the presence of both the methyl and 4-(propan-2-yl)phenyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
5-methyl-3-(4-propan-2-ylphenyl)-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9(2)11-4-6-12(7-5-11)13-8-10(3)14-15-13/h4-9H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSNOXNONNFMKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(C=C2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571573 |
Source
|
Record name | 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035092-07-9 |
Source
|
Record name | 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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